Tert-butyl 4-((5-(methoxycarbonyl)-1-methyl-1h-pyrazol-3-yl)oxy)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-((5-(methoxycarbonyl)-1-methyl-1h-pyrazol-3-yl)oxy)piperidine-1-carboxylate is an organic compound of significant interest in the field of synthetic chemistry. This compound consists of a tert-butyl ester functional group, a piperidine ring, and a pyrazole moiety, making it a versatile intermediate for various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route 1: : One common method involves the esterification of 4-hydroxypiperidine-1-carboxylate with tert-butyl chloride in the presence of a base, followed by the reaction with 5-(methoxycarbonyl)-1-methyl-1h-pyrazole. The process typically uses anhydrous conditions and organic solvents such as dichloromethane or toluene.
Route 2: : An alternative synthetic route involves the direct coupling of a pyrazole derivative with piperidine using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods: In industrial settings, the synthesis of this compound would likely be optimized for scale, focusing on the use of cost-effective reagents, efficient reaction conditions, and purification steps such as recrystallization or column chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: : The compound can undergo oxidation reactions, typically targeting the methoxycarbonyl group or the pyrazole ring.
Reduction: : It can be reduced, often affecting the ester moiety or reducing the pyrazole ring to its corresponding dihydro derivatives.
Substitution: : The compound is susceptible to nucleophilic substitution reactions, especially at the tert-butyl ester and pyrazole positions.
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Nucleophiles such as amines or thiols under basic conditions.
Oxidation: : Possible formation of carboxylic acids, ketones.
Reduction: : Formation of alcohols, dihydropyrazoles.
Substitution: : Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has diverse applications across several fields:
Chemistry: : Used as an intermediate for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Investigated for its potential as a ligand in biochemical assays.
Medicine: : Explored for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the production of polymers, coatings, and other materials due to its reactivity and stability.
Mechanism of Action
The mechanism of action of Tert-butyl 4-((5-(methoxycarbonyl)-1-methyl-1h-pyrazol-3-yl)oxy)piperidine-1-carboxylate depends on its target application. In pharmacological contexts, it may interact with specific enzymes or receptors, altering biological pathways. Its ester and pyrazole groups play critical roles in binding and reactivity, influencing its mechanism and effectiveness.
Comparison with Similar Compounds
Comparing Tert-butyl 4-((5-(methoxycarbonyl)-1-methyl-1h-pyrazol-3-yl)oxy)piperidine-1-carboxylate with similar compounds highlights its unique characteristics:
Similar Compounds: : Tert-butyl 4-((5-(acetoxycarbonyl)-1-methyl-1h-pyrazol-3-yl)oxy)piperidine-1-carboxylate, Tert-butyl 4-((5-(formyl)-1-methyl-1h-pyrazol-3-yl)oxy)piperidine-1-carboxylate.
Uniqueness: : The specific positioning and types of functional groups, such as the methoxycarbonyl and pyrazole moieties, confer distinct reactivity patterns and biological activities, distinguishing it from its analogs.
Exploring this compound further could lead to new and exciting applications in various scientific and industrial fields.
Properties
IUPAC Name |
tert-butyl 4-(5-methoxycarbonyl-1-methylpyrazol-3-yl)oxypiperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O5/c1-16(2,3)24-15(21)19-8-6-11(7-9-19)23-13-10-12(14(20)22-5)18(4)17-13/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICJPZSCRXHGJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OC2=NN(C(=C2)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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